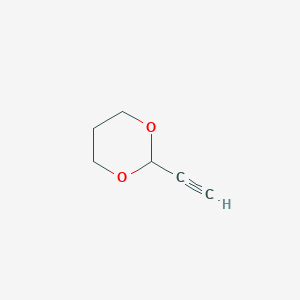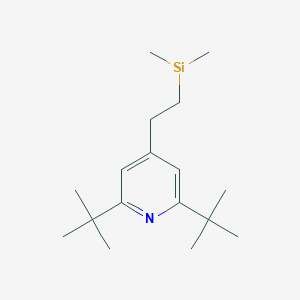
CID 67929386
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a dimethylsilyl group at the 4 position, and an ethyl group linking the dimethylsilyl group to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving tert-butyl groups and pyridine precursors.
Introduction of the Dimethylsilyl Group: The dimethylsilyl group is introduced using reagents such as dimethylchlorosilane in the presence of a base.
Attachment of the Ethyl Group: The ethyl group is attached to the dimethylsilyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a non-nucleophilic base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine involves its ability to act as a sterically hindered base. This property allows it to:
Stabilize Reactive Intermediates: By providing steric hindrance, it stabilizes reactive intermediates in chemical reactions.
Prevent Side Reactions: Its non-nucleophilic nature prevents unwanted side reactions, leading to higher yields of desired products.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the dimethylsilyl group.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butylpyridine: Lacks the ethyl and dimethylsilyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
属性
分子式 |
C17H30NSi |
|---|---|
分子量 |
276.5 g/mol |
InChI |
InChI=1S/C17H30NSi/c1-16(2,3)14-11-13(9-10-19(7)8)12-15(18-14)17(4,5)6/h11-12H,9-10H2,1-8H3 |
InChI 键 |
LMDVTORCXXWTKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CC[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


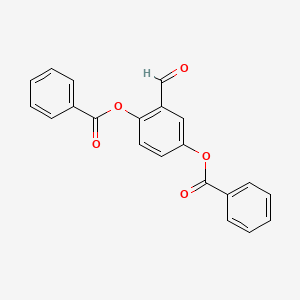
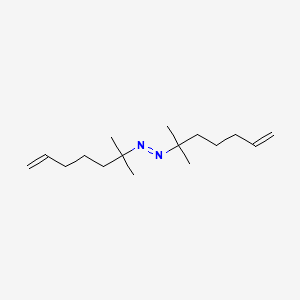
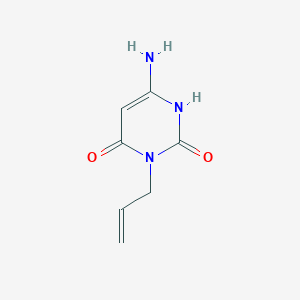
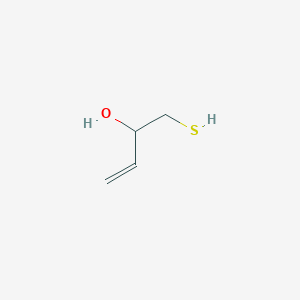
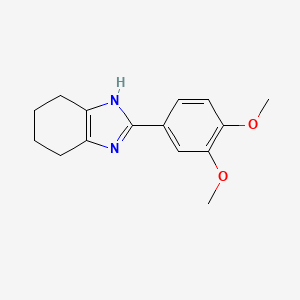
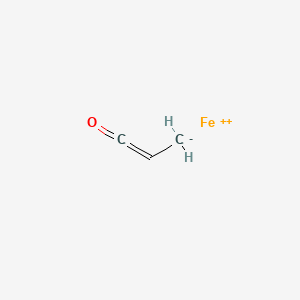

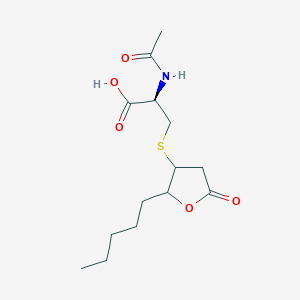
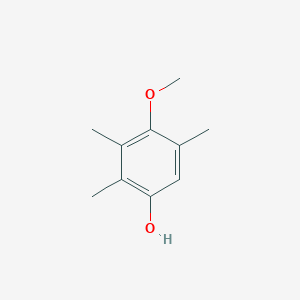
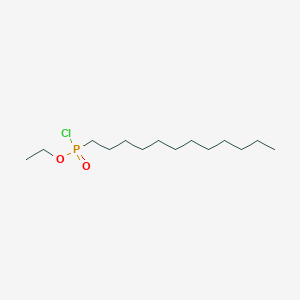
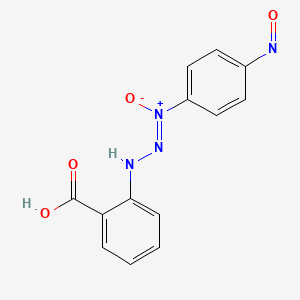
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
